molecular formula C24H26N4O3S B2972935 5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-73-0

5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2972935
CAS No.: 941247-73-0
M. Wt: 450.56
InChI Key: UQGGGJSZBHBTQR-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzyl(methyl)amino group at position 5, a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2, and a carbonitrile moiety at position 3.

Properties

IUPAC Name

5-[benzyl(methyl)amino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-18-12-14-28(15-13-18)32(29,30)21-10-8-20(9-11-21)23-26-22(16-25)24(31-23)27(2)17-19-6-4-3-5-7-19/h3-11,18H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGGGJSZBHBTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s unique structural features, such as the oxazole ring and the sulfonyl group .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : 1,3-Oxazole core.
  • Pyrazole Derivatives () : 1H-pyrazole cores with thioacetyl and oxadiazole substituents exhibit distinct electronic profiles compared to oxazoles .

Substituent Comparisons

Compound Position 5 Substituent Position 2 Substituent Key Functional Groups
Target Compound Benzyl(methyl)amino 4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl Sulfonyl, piperidinyl, carbonitrile
Compound 4-Fluorobenzylamino 5-[(4-Methoxyphenoxy)methyl]-2-furyl Fluorine, methoxyphenoxy, furan
Compound [(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl N/A (pyrazole core) Thioacetyl, oxadiazole
  • Solubility: The sulfonyl-piperidinyl group in the target compound may improve aqueous solubility relative to the methoxyphenoxy-furyl group in .

Pharmacological Implications (Inferred)

  • Target Binding: The sulfonyl-piperidinyl group in the target compound could facilitate interactions with polar binding pockets in enzymes, contrasting with the hydrophobic furyl-methoxyphenoxy group in .

Biological Activity

5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS No. 941247-73-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of cancer therapy.

Chemical Structure and Properties

The compound features several key structural elements:

  • Oxazole Ring : A five-membered heterocyclic ring that contributes to the compound's reactivity and biological activity.
  • Sulfonamide Group : Enhances solubility and interaction with biological macromolecules.
  • Piperidine Moiety : Increases the compound's ability to penetrate biological membranes and interact with cellular targets.
  • Carbonitrile Functional Group : May participate in hydrogen bonding and other interactions critical for biological activity.

The molecular formula is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S with a molecular weight of 454.55 g/mol.

Research indicates that this compound may act as an inhibitor of specific protein kinases. Protein kinases are vital in regulating cell proliferation and survival, making them significant targets for cancer therapy. The sulfonamide group enhances binding affinity to these enzymes, potentially leading to therapeutic applications in oncology .

In Vitro Studies

A preliminary screening against the NCI-60 human tumor cell lines revealed promising growth inhibitory properties. The compound exhibited a range of GI50 values (the concentration required to inhibit cell growth by 50%) across various cancer cell lines, indicating its potential as an anticancer agent. Notably, compounds with similar structures have shown significant cytotoxic effects, suggesting that structural modifications can enhance efficacy .

CompoundMean GI50 (μM)Notes
5-[Benzyl(methyl)amino]-2-{...}VariesEffective against multiple tumor types
Similar Compounds0.655Best overall growth inhibition observed

Case Studies

  • Anticancer Activity : In a study evaluating the compound's effects on leukemia cell lines, it was found that concentrations above 100 μM were necessary to observe cytotoxic effects, indicating a selective toxicity profile .
  • Structure-Activity Relationship (SAR) : Further investigations into SAR have revealed that modifications to the piperidine and sulfonamide groups can significantly influence biological activity. For instance, introducing different substituents on the piperidine ring resulted in varied inhibitory effects on tumor cell growth.

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